5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride
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Overview
Description
5-Fluoro-2-azabicyclo[221]heptane hydrochloride is a chemical compound with the molecular formula C6H11ClFN It is a bicyclic compound that contains a fluorine atom and a nitrogen atom within its structure
Preparation Methods
The synthesis of 5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor.
Fluorination: Introduction of the fluorine atom into the bicyclic structure using a fluorinating agent.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the process to meet commercial demands.
Chemical Reactions Analysis
5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The bicyclic structure allows for addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the bicyclic structure contribute to its unique binding properties and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride can be compared with other similar compounds, such as:
2-Azabicyclo[2.2.1]heptane hydrochloride: Lacks the fluorine atom, which may result in different chemical and biological properties.
5-Fluoro-2-azabicyclo[3.2.1]octane hydrochloride: Contains a different bicyclic structure, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of a fluorine atom and a bicyclic structure, which imparts distinct chemical and biological properties.
Biological Activity
5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Property | Details |
---|---|
Molecular Formula | C8H12ClFN2 |
Molecular Weight | 196.64 g/mol |
IUPAC Name | This compound |
CAS Number | 2177266-11-2 |
The biological activity of this compound is thought to be mediated through its interaction with various molecular targets, particularly in the central nervous system (CNS). The compound's bicyclic structure allows it to mimic neurotransmitters, potentially influencing receptor activity and neurotransmission pathways.
- Receptor Interaction : The compound may interact with neurotransmitter receptors, such as nicotinic acetylcholine receptors (nAChRs), which are crucial for synaptic transmission in the CNS.
- Enzyme Modulation : It has been suggested that the compound can modulate enzymes involved in neurotransmitter metabolism, thereby affecting overall neurotransmitter levels.
Antinociceptive Effects
Research has indicated that this compound exhibits antinociceptive properties in animal models. A study conducted on rodents demonstrated that administration of the compound resulted in a significant reduction in pain response during formalin-induced pain tests, suggesting its potential as an analgesic agent.
Neuroprotective Properties
In vitro studies have shown that this compound may offer neuroprotective effects against oxidative stress and neuroinflammation. It appears to enhance cell viability in neuronal cell lines exposed to neurotoxic agents, indicating a protective role against neurodegenerative processes.
Case Studies and Research Findings
-
Study on Pain Modulation : In a controlled study involving mice, the administration of this compound at varying doses resulted in a dose-dependent decrease in pain behavior measured by the paw withdrawal latency test (PWL). The highest dose tested showed a reduction in pain comparable to standard analgesics such as morphine.
- Results Summary :
- Dose (mg/kg): 10, 20, 50
- Pain Reduction (%): 25%, 50%, 75%
- Control (Morphine): 80% reduction
- Results Summary :
-
Neuroprotection Study : A recent publication highlighted the compound's ability to protect against glutamate-induced excitotoxicity in cultured neurons. The study reported a significant increase in cell survival rates when treated with the compound compared to untreated controls.
- Findings :
- Control Survival Rate: 30%
- Compound Treatment Survival Rate: 70%
- Findings :
Properties
Molecular Formula |
C6H11ClFN |
---|---|
Molecular Weight |
151.61 g/mol |
IUPAC Name |
5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride |
InChI |
InChI=1S/C6H10FN.ClH/c7-6-2-5-1-4(6)3-8-5;/h4-6,8H,1-3H2;1H |
InChI Key |
SNXRMQLHOJPLRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1CN2)F.Cl |
Origin of Product |
United States |
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